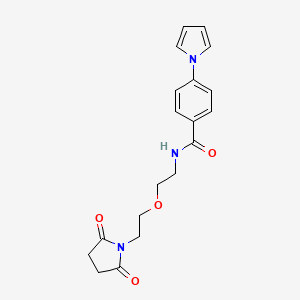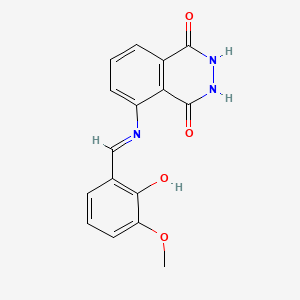
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(1H-pyrrol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(1H-pyrrol-1-yl)benzamide” is a complex organic compound. It contains a pyrrolidine dione group (2,5-dioxopyrrolidin-1-yl), which is a type of cyclic imide and a common motif in pharmaceuticals and natural products . The compound also contains a pyrrole group (1H-pyrrol-1-yl), which is a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine dione and pyrrole groups. These groups would likely influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine dione group could potentially undergo reactions at the carbonyl groups, while the pyrrole group might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl groups in the pyrrolidine dione might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- High-Yield Synthesis : A study by Bobeldijk et al. (1990) discusses a simple and high-yield synthesis method for related benzamide compounds, which could be relevant for the efficient production of this compound (Bobeldijk et al., 1990).
- Synthetic Methods and Neuroleptic Activity : Iwanami et al. (1981) synthesized a series of benzamides, similar in structure, and evaluated their neuroleptic activity, indicating the potential pharmaceutical applications of such compounds (Iwanami et al., 1981).
- Functionalized Pyrrolidinones Synthesis : Gao et al. (2013) developed a method for synthesizing functionalized 2-pyrrolidinones, which might be relevant for the synthesis of this compound (Gao, Sun, & Yan, 2013).
Applications in Medical Imaging and Diagnosis
- Sigma Receptor Scintigraphy : Caveliers et al. (2002) conducted a study on sigma receptor scintigraphy using a similar iodobenzamide, indicating the potential of such compounds in visualizing primary breast tumors (Caveliers et al., 2002).
Applications in Drug Discovery and Development
- Anticancer Evaluation : Mohan et al. (2021) synthesized and tested N-(Pyridin-3-yl)benzamide derivatives for anticancer activity, suggesting the relevance of such compounds in cancer research (Mohan, Sridhar, Laxminarayana, & Chary, 2021).
- Discovery of Histone Deacetylase Inhibitor : Zhou et al. (2008) described the synthesis of a benzamide derivative as a potent histone deacetylase inhibitor, indicating the therapeutic potential of similar compounds (Zhou et al., 2008).
Other Applications
- Synthesis of Liquid Crystal Compounds : Qingjun (2007) synthesized a novel liquid crystalline compound with a benzamide component, suggesting potential applications in material science (Qingjun, 2007).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with proteins such as kras g12d/v and mdm2 . These proteins play crucial roles in cell signaling and regulation of cell cycle, respectively.
Mode of Action
The compound’s mode of action involves direct recruitment to the proteasome . It selectively and dose-dependently degrades target proteins, suppressing their signaling without non-specific cytotoxic effects . This degradation occurs without ubiquitination and bypasses the need for an E3 ligase .
Biochemical Pathways
The compound affects the protein degradation pathway by directly recruiting target proteins to the proteasome . This can lead to changes in cell signaling and potentially influence various downstream effects, including cell growth and proliferation.
Pharmacokinetics
Similar compounds have been shown to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Result of Action
The compound’s action results in the degradation of target proteins, leading to suppression of their signaling . This can have various molecular and cellular effects, depending on the specific proteins targeted. For instance, degradation of KRAS G12D/V and MDM2 proteins can influence cell signaling and cell cycle regulation, respectively .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c23-17-7-8-18(24)22(17)12-14-26-13-9-20-19(25)15-3-5-16(6-4-15)21-10-1-2-11-21/h1-6,10-11H,7-9,12-14H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJYDAWJALACFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Z)-2-cyano-3-(2-ethoxyanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2940468.png)
![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2940471.png)

![(4S)-4-[[(2S)-2-Acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/no-structure.png)
![8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B2940477.png)
![N-benzyl-2-[(2,3-dichlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2940478.png)
![4-methoxy-N-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}benzenesulfonamide](/img/structure/B2940480.png)


![benzyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2940484.png)

![N-(4-fluorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2940487.png)